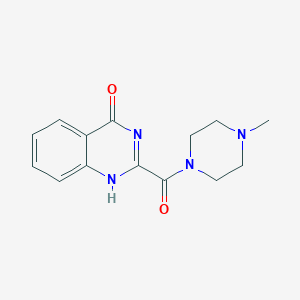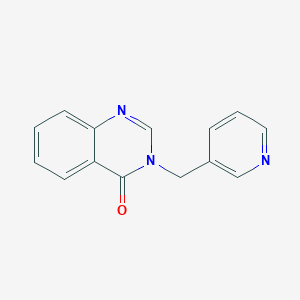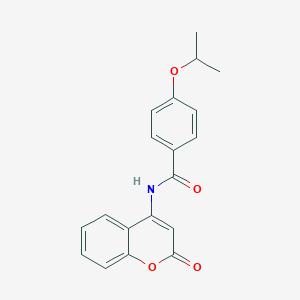![molecular formula C16H16N2O4S B252090 N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B252090.png)
N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as TDZD-8, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential use in various research applications. TDZD-8 belongs to the family of benzodioxine compounds and is known to inhibit glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in several biological processes.
Mecanismo De Acción
TDZD-8 inhibits GSK-3β, a key enzyme involved in several biological processes such as glycogen metabolism, cell cycle regulation, and apoptosis. GSK-3β is also known to play a role in the development of various diseases such as cancer and neurodegenerative diseases. By inhibiting GSK-3β, TDZD-8 can modulate these processes and potentially treat these diseases.
Biochemical and Physiological Effects:
TDZD-8 has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. TDZD-8 has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TDZD-8 is its specificity towards GSK-3β. This allows researchers to study the effects of GSK-3β inhibition without affecting other pathways. However, TDZD-8 has a short half-life, which can limit its effectiveness in long-term experiments. Additionally, TDZD-8 has poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the use of TDZD-8 in research. One potential direction is the development of TDZD-8 analogs with improved solubility and pharmacokinetic properties. Another direction is the use of TDZD-8 in combination with other drugs to enhance its effectiveness. Additionally, TDZD-8 could be used in the development of new therapies for various diseases such as cancer and neurodegenerative diseases.
In conclusion, TDZD-8 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential use in various research applications. TDZD-8 inhibits GSK-3β and has been found to have several biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the use of TDZD-8 in research.
Métodos De Síntesis
TDZD-8 can be synthesized using various methods, but the most commonly used method involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with thiophene-2-carbonyl chloride, followed by the reaction with ethylenediamine. The resulting compound is then purified using column chromatography to obtain TDZD-8 in its pure form.
Aplicaciones Científicas De Investigación
TDZD-8 has been extensively studied for its potential use in various research applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. TDZD-8 has also been found to be effective in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
Fórmula molecular |
C16H16N2O4S |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
N-[2-(thiophene-2-carbonylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C16H16N2O4S/c19-15(11-3-4-12-13(10-11)22-8-7-21-12)17-5-6-18-16(20)14-2-1-9-23-14/h1-4,9-10H,5-8H2,(H,17,19)(H,18,20) |
Clave InChI |
JXYLDFAHEUTVBC-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCCNC(=O)C3=CC=CS3 |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C(=O)NCCNC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(dimethylamino)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B252015.png)


![N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252035.png)
![N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B252036.png)
![N-[2-(2-naphthoylamino)ethyl]-2-pyrazinecarboxamide](/img/structure/B252037.png)
![N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252039.png)
![N-{2-[(diphenylacetyl)amino]ethyl}-6-methylpyridine-3-carboxamide](/img/structure/B252042.png)
![6-methyl-N-{2-[(3-pyridinylcarbonyl)amino]ethyl}nicotinamide](/img/structure/B252043.png)
![5-bromo-N-{2-[(2-thienylcarbonyl)amino]ethyl}-2-furamide](/img/structure/B252045.png)
![N-(2-{[(2-methoxy-3-methylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252047.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252048.png)
![N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B252049.png)
